

4,4'-(1,3-Dimethylbutylidene)diphenol: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-(1,3-Dimethylbutylidene)diphenol

Cat. No.: B1346820

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the known safety and hazard information for **4,4'-(1,3-Dimethylbutylidene)diphenol** (Bisphenol E). Due to a lack of extensive publicly available toxicological data for this specific compound, a read-across approach from the structurally related and well-studied Bisphenol A (BPA) has been utilized for certain endpoints. This is explicitly noted where applicable. All data should be interpreted with caution and in the context of further independent verification.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	4,4'-(1,3-Dimethylbutylidene)diphenol	N/A
Synonyms	Bisphenol E, 2,2-Bis(4-hydroxyphenyl)-4-methylpentane	N/A
CAS Number	6807-17-6	N/A
Molecular Formula	C ₁₈ H ₂₂ O ₂	N/A
Molecular Weight	270.37 g/mol	N/A
Appearance	White to off-white crystalline powder	N/A
Melting Point	154-157 °C	N/A

Hazard Identification and Classification

4,4'-(1,3-Dimethylbutylidene)diphenol is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

Hazard Class	Category	Hazard Statement
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Reproductive Toxicity	1B	H360F: May damage fertility
Hazardous to the Aquatic Environment, Acute Hazard	1	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard	1	H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Hazard Pictograms:

Toxicological Data

Quantitative toxicological data for **4,4'-(1,3-Dimethylbutylidene)diphenol** is not readily available in the public domain. The following table provides representative data for Bisphenol A (BPA) for read-across purposes, given its structural similarity.

Endpoint	Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 2000 mg/kg bw	[Based on general data for bisphenols]
Repeated Dose Toxicity (NOAEL)	Rat	Oral (28-day)	5 mg/kg bw/day (for systemic toxicity)	[Based on general data for bisphenols]
Reproductive Toxicity (NOAEL)	Rat	Oral	50 mg/kg bw/day (for reproductive effects)	[Based on general data for bisphenols]
Developmental Toxicity (NOAEL)	Rat	Oral	50 mg/kg bw/day	[Based on general data for bisphenols]

Endpoint	Result	Classification	Reference
Skin Irritation	Not classified as a skin irritant	Not classified	[Based on general data for bisphenols]
Eye Irritation	Causes serious eye irritation	Category 2	[Based on general data for bisphenols]
Skin Sensitization	Not classified as a skin sensitizer	Not classified	[Based on general data for bisphenols]
Mutagenicity (Ames Test)	Negative	Non-mutagenic	[Based on general data for bisphenols]
Carcinogenicity	Evidence of carcinogenic activity in some animal studies (for BPA)	IARC Group 3 (for BPA)	[Based on general data for bisphenols]

Experimental Protocols

Detailed experimental protocols for **4,4'-(1,3-Dimethylbutylidene)diphenol** are not available. The following are generalized methodologies based on OECD guidelines, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

- Test Species: Rat (usually female).
- Administration: Single oral gavage.
- Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
- Observations: Mortality, clinical signs of toxicity, and body weight changes are monitored for at least 14 days.
- Endpoint: The LD50 is estimated based on the observed mortality.

Repeated Dose Oral Toxicity (Based on OECD Guideline 407)

- Test Species: Rat.
- Administration: Daily oral gavage or dietary administration for 28 days.
- Dose Levels: At least three dose levels and a control group.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Endpoint: Hematology, clinical biochemistry, and histopathology of target organs are evaluated to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Reproductive and Developmental Toxicity (Based on OECD Guideline 416)

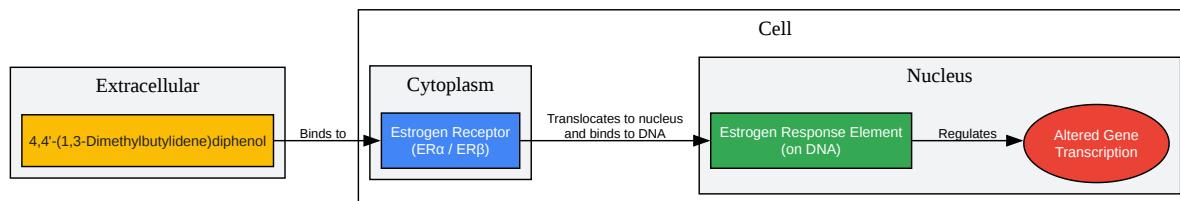
- Test Species: Rat.
- Administration: The substance is administered to both male and female rats for a pre-mating period, during mating, gestation, and lactation over two generations.
- Dose Levels: At least three dose levels and a control group.
- Observations: Effects on fertility, pregnancy, maternal and offspring viability, growth, and development are assessed.
- Endpoint: The NOAEL for reproductive and developmental toxicity is determined.

In Vitro Eye Irritation (Based on OECD Guideline 492)

- Test System: Reconstructed human cornea-like epithelium (RhCE) tissue models.
- Procedure: The test substance is applied topically to the tissue surface.
- Endpoint: Cell viability is measured after a defined exposure period using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates eye

irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)


- Test System: Histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli*.
- Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.

Signaling Pathways and Mechanisms of Toxicity

While the precise mechanisms of toxicity for **4,4'-(1,3-Dimethylbutylidene)diphenol** are not fully elucidated, its structural similarity to other bisphenols, particularly BPA, suggests potential endocrine-disrupting properties.

Estrogen Receptor Signaling

4,4'-(1,3-Dimethylbutylidene)diphenol has been shown to bind to estrogen receptors (ER α and ER β). This interaction can mimic or block the effects of endogenous estrogens, leading to a disruption of normal endocrine signaling. This can potentially impact reproductive health and development.

[Click to download full resolution via product page](#)

Figure 1. Simplified diagram of potential estrogen receptor signaling disruption by **4,4'-(1,3-Dimethylbutylidene)diphenol**.

cGMP/PKG Signaling Pathway

A study on zebrafish larvae suggested that the neurotoxicity of Bisphenol E may be mediated through the inhibition of the cGMP/PKG signaling pathway. This pathway is crucial for neuronal development and function.

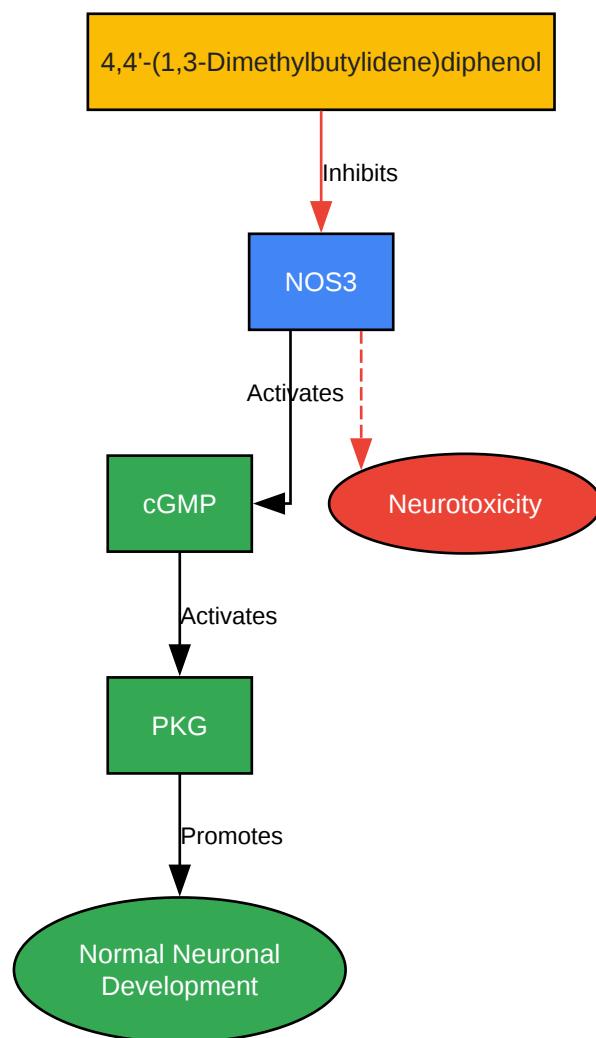
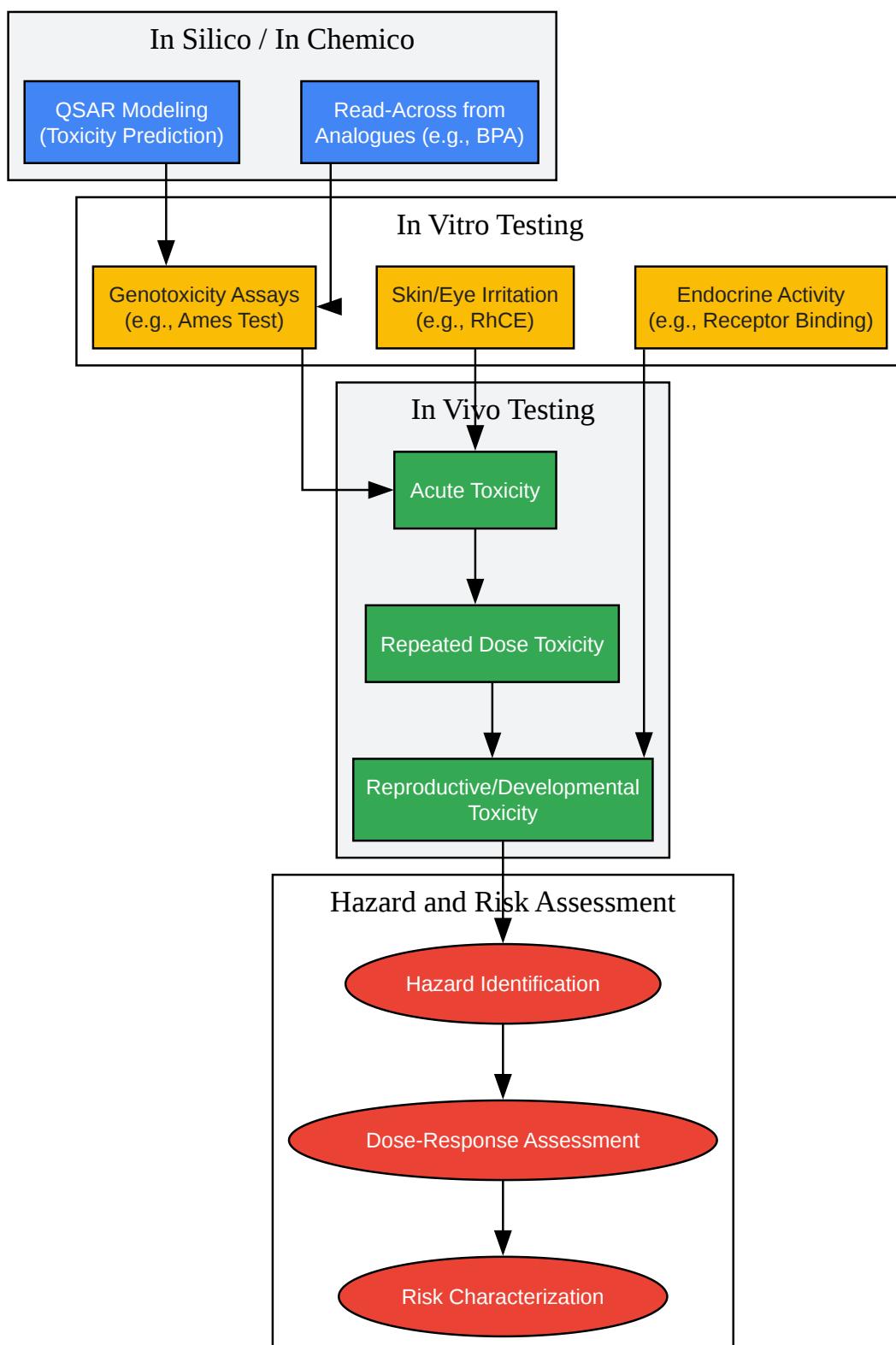

[Click to download full resolution via product page](#)

Figure 2. Proposed mechanism of neurotoxicity via inhibition of the cGMP/PKG signaling pathway.

Read-Across from Bisphenol A: Other Potential Pathways


Based on extensive research on BPA, other potential signaling pathways that could be affected by **4,4'-(1,3-Dimethylbutylidene)diphenol** include:

- Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
- Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway plays a key role in cell growth, metabolism, and survival.

Disruption of these pathways could contribute to a range of adverse health effects.

Experimental Workflow for Hazard Assessment

A typical workflow for assessing the safety and hazards of a chemical like **4,4'-(1,3-Dimethylbutylidene)diphenol** is outlined below.

[Click to download full resolution via product page](#)

Figure 3. A generalized workflow for chemical hazard assessment.

Conclusion

4,4'-(1,3-Dimethylbutylidene)diphenol is a chemical with identified hazards, including serious eye irritation, potential for reproductive harm, and high aquatic toxicity. While specific quantitative toxicological data for this compound is limited, its structural similarity to BPA raises concerns about its potential as an endocrine disruptor. Further research is needed to fully characterize its toxicological profile and to establish definitive NOAELs for various endpoints. Researchers and drug development professionals should handle this compound with appropriate safety precautions, including the use of personal protective equipment and measures to prevent environmental release.

- To cite this document: BenchChem. [4,4'-(1,3-Dimethylbutylidene)diphenol: A Technical Guide to Safety and Hazards]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346820#4-4-1-3-dimethylbutylidene-diphenol-safety-and-hazards\]](https://www.benchchem.com/product/b1346820#4-4-1-3-dimethylbutylidene-diphenol-safety-and-hazards)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com